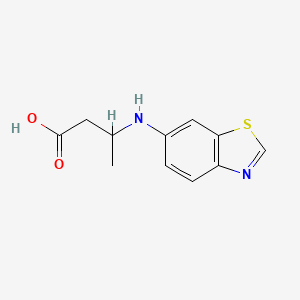
3-(Benzothiazol-6-ylamino)-butyric acid
Cat. No. B8490574
M. Wt: 236.29 g/mol
InChI Key: UVNZAASPJMPLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE045173E1
Procedure details


3-Amino-butyric acid ethyl ester (2 g, 15.27 mmol), 6-iodo-benzothiazole (3.98 g. 15.27 mmol) and potassium carbonate (5.27 g, 38.18 mmol) were dissolved in DMF (50 mL) and the reaction mixture was purged with argon for 10 minutes. This was followed by the addition of copper iodide (290 mg, 1.527 mmol) and the resulting mixture was heated to 110° C. overnight. The reaction was monitored by TLC (10% MeOH in CHCl3) which showed the presence of starting material. The reaction mixture was heated to 120° C. for a further 24 hours. The reaction mixture was concentrated and adjusted the pH to 5 using acetic acid. The reaction mixture was partitioned between water and ethylacetate. The organic layer was dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (1% MeOH in CHCl3) afforded 800 mg of the product (22.22% yield).






Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:9])[CH2:5][CH:6]([NH2:8])[CH3:7])C.I[C:11]1[CH:19]=[CH:18][C:14]2[N:15]=[CH:16][S:17][C:13]=2[CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CO>CN(C=O)C.C(Cl)(Cl)Cl.[Cu](I)I>[S:17]1[C:13]2[CH:12]=[C:11]([NH:8][CH:6]([CH3:7])[CH2:5][C:4]([OH:3])=[O:9])[CH:19]=[CH:18][C:14]=2[N:15]=[CH:16]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(C)N)=O
|
|
Name
|
|
|
Quantity
|
3.98 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC2=C(N=CS2)C=C1
|
|
Name
|
|
|
Quantity
|
5.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
290 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was purged with argon for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 120° C. for a further 24 hours
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between water and ethylacetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography on silica gel (1% MeOH in CHCl3)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=NC2=C1C=C(C=C2)NC(CC(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 800 mg | |
| YIELD: PERCENTYIELD | 22.22% | |
| YIELD: CALCULATEDPERCENTYIELD | 22.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

